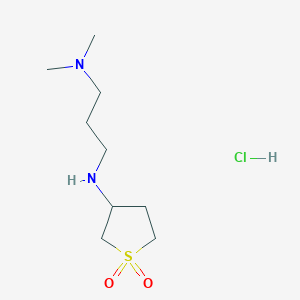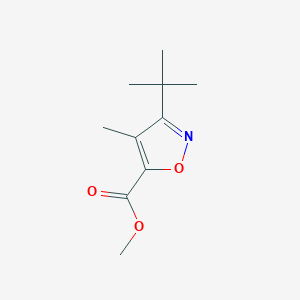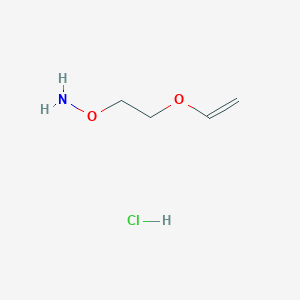![molecular formula C8H8N2O2 B12832680 1-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832680.png)
1-Methoxy-1H-benzo[d]imidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: 1-Methoxy-1H-benzo[d]imidazol-2(3H)-one can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with methoxyacetic acid under acidic conditions. The reaction typically proceeds through cyclization to form the benzimidazole ring, followed by methoxylation at the 1-position.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反应分析
Types of Reactions: 1-Methoxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-one derivatives, while substitution can introduce various functional groups at the 1-position.
科学研究应用
1-Methoxy-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Methoxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
相似化合物的比较
1H-benzo[d]imidazol-2(3H)-one: Lacks the methoxy group, which may affect its chemical properties and biological activities.
2-Methyl-1H-benzo[d]imidazol-2(3H)-one: Contains a methyl group instead of a methoxy group, leading to different reactivity and applications.
1H-benzo[d]imidazol-2(3H)-thione:
Uniqueness: 1-Methoxy-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of the methoxy group, which enhances its solubility, stability, and potential biological activities. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC 名称 |
3-methoxy-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-12-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11) |
InChI 键 |
DCBKIJWBJNKZTI-UHFFFAOYSA-N |
规范 SMILES |
CON1C2=CC=CC=C2NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12832639.png)


![2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B12832647.png)

![3-Iodo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12832651.png)





